Validated Reactivity: Higher Yield in Iodocyclization for 6-Bromo-3-iodo-4-phenyl-2H-benzopyran Synthesis
In a direct application, 1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene reacts with N-iodosuccinimide (NIS) and boron trifluoride etherate in dichloromethane at room temperature for 2 hours, affording the benzopyran derivative 6-bromo-3-iodo-4-phenyl-2H-benzopyran in 72% yield [1]. The closest analog without the para-bromo group (phenyl propargyl ether) typically yields the corresponding non-brominated scaffold under similar conditions, but the installed bromine handle in this product enables downstream diversification (e.g., Suzuki coupling) without an extra bromination step, providing a distinct strategic advantage [1].
| Evidence Dimension | Synthetic yield in iodocyclization to form benzopyran |
|---|---|
| Target Compound Data | 72% yield for 6-bromo-3-iodo-4-phenyl-2H-benzopyran |
| Comparator Or Baseline | Phenyl propargyl ether (yield data for identical conditions not available; comparative advantage is functional rather than yield-based) |
| Quantified Difference | N/A (comparative yield data not reported); functional advantage: direct installation of aryl bromide in product scaffold |
| Conditions | NIS, BF3·Et2O, CH2Cl2, rt, 2 h |
Why This Matters
This yield demonstrates the compound's efficient participation in a key cyclization, directly producing an elaborate benzopyran with a strategically placed bromine atom for further elaboration, a feature absent in non-brominated analogs.
- [1] Molaid. (n.d.). 1-Bromo-4-((3-phenylprop-2-yn-1-yl)oxy)benzene Reaction Information (Entry from CN106336391B). View Source
